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For Researchers, Scientists, and Drug Development Professionals

Lithium bis(trimethylsilyl)amide, commonly abbreviated as LiHMDS, is a potent, non-

nucleophilic base integral to modern organic synthesis. Its unique combination of strong

basicity and significant steric hindrance allows for highly selective deprotonation reactions,

making it an indispensable tool in the construction of complex molecules, particularly in the

pharmaceutical industry.[1][2] This guide provides an in-depth overview of the physical and

chemical properties of LiHMDS, detailed experimental protocols for its key applications, and

visual aids to clarify its function and utility.

Core Physical and Chemical Properties
LiHMDS is a lithiated organosilicon compound that is commercially available as a white,

flammable, and corrosive solid, or more commonly, as a solution in aprotic solvents like

tetrahydrofuran (THF), hexane, or toluene.[3][4] Its high reactivity necessitates handling under

anhydrous and inert conditions to prevent decomposition by moisture.[4]

The defining characteristic of LiHMDS is its role as a strong, yet sterically hindered, non-

nucleophilic base.[5] The bulky bis(trimethylsilyl) groups shield the nitrogen anion, preventing it

from participating in nucleophilic attack while preserving its ability to abstract protons.[2] The

conjugate acid of LiHMDS, hexamethyldisilazane (HMDS), has a pKa of approximately 26-29.5

in THF, making LiHMDS less basic than other lithium amides like lithium diisopropylamide

(LDA) (pKa of conjugate acid ~36), but strong enough to deprotonate a wide array of carbon

acids.[3][5]
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Like many organolithium reagents, the structure of LiHMDS is highly dependent on the solvent.

In the solid state, it exists as a cyclic trimer.[3] In non-coordinating solvents, it forms various

oligomers, while in coordinating solvents such as THF, it is predominantly a monomer-dimer

equilibrium.[3] This aggregation state can influence its reactivity and selectivity in chemical

transformations.

Data Presentation: Physical and Chemical Properties of
LiHMDS

Property Value Citations

Chemical Formula LiN(Si(CH₃)₃)₂ [3]

Molecular Weight 167.33 g/mol [3]

Appearance
White to colorless crystalline

solid
[3][4]

Melting Point
71–73 °C (160–163 °F; 344–

346 K)
[3]

Boiling Point 80–84 °C (at 0.001 mmHg) [3]

Density ~0.86 g/cm³ (at 25 °C) [3]

Solubility

Decomposes in water. Soluble

in most aprotic organic

solvents (e.g., THF, hexane,

toluene).

[3]

pKa (of conjugate acid) ~26 (in THF) [3][5]

Key Synthetic Applications
The unique properties of LiHMDS make it a preferred reagent for several critical synthetic

transformations where a strong, non-nucleophilic base is required to avoid side reactions.

Formation of Kinetic Enolates
LiHMDS excels at the regioselective deprotonation of unsymmetrical ketones and esters to

form the less thermodynamically stable, or "kinetic," enolate.[5] This is a cornerstone of modern
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C-C bond formation. The base's steric bulk favors the abstraction of the less hindered proton at

the alpha-position, typically at low temperatures (-78 °C), leading to the kinetic product with

high selectivity. These enolates are crucial intermediates for subsequent reactions.

Aldol Reactions: Kinetically generated enolates can react with aldehydes or ketones to form

β-hydroxy carbonyl compounds with high diastereoselectivity.

Alkylations: Reaction of the enolate with alkyl halides allows for the selective formation of

new carbon-carbon bonds at the α-position. A notable example is the Fráter–Seebach

alkylation.[5]

Deprotonation of Weak Carbon Acids
With the pKa of its conjugate acid around 26, LiHMDS is capable of deprotonating a wide

range of substrates, including terminal alkynes, phosphonium salts for the Wittig reaction, and

other weakly acidic C-H bonds, to generate reactive carbanions.[2][5]

Use as a Ligand
LiHMDS can also function as a ligand in organometallic chemistry. It reacts with metal halides

via salt metathesis to produce metal bis(trimethylsilyl)amides.[5] These resulting complexes are

often more soluble in nonpolar organic solvents and more reactive than their halide precursors

due to the lipophilic and bulky nature of the HMDS ligand.[5]

Logical Framework for LiHMDS Utility
The fundamental properties of LiHMDS directly enable its primary applications in organic

synthesis.
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Logical relationship between LiHMDS properties and its applications.

Experimental Protocols
Strict adherence to anhydrous and anaerobic techniques is critical for all reactions involving

LiHMDS. Solvents should be freshly distilled from an appropriate drying agent, and all
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glassware must be flame- or oven-dried before use. Reactions are typically run under an inert

atmosphere of argon or nitrogen.

Protocol 1: General Procedure for Kinetic Enolate
Formation from a Ketone
This protocol describes the formation of a lithium enolate from an unsymmetrical ketone, which

can then be trapped with an electrophile (e.g., an alkyl halide or an aldehyde).

Materials:

Oven-dried, three-neck round-bottom flask with a magnetic stir bar, rubber septa, and a

nitrogen/argon inlet.

Anhydrous tetrahydrofuran (THF).

Ketone substrate.

LiHMDS solution (typically 1.0 M in THF).

Electrophile (e.g., methyl iodide or benzaldehyde).

Saturated aqueous ammonium chloride (NH₄Cl) solution for quenching.

Methodology:

Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.

Substrate Addition: Add the ketone substrate (1.0 equiv) to the flask and dissolve it in

anhydrous THF (concentration typically 0.1-0.5 M).

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to

ensure thermal equilibrium.

Deprotonation: Add the LiHMDS solution (1.05-1.1 equiv) dropwise via syringe over 5-10

minutes. The formation of the enolate is usually rapid. Stir the resulting solution at -78 °C for

30-60 minutes.
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Electrophilic Trap: Add the electrophile (1.0-1.2 equiv), either neat or as a solution in THF,

dropwise to the enolate solution at -78 °C.

Reaction: Allow the reaction to stir at -78 °C for 1-4 hours, monitoring by thin-layer

chromatography (TLC) for the consumption of the starting material. The reaction may require

warming to a higher temperature depending on the electrophile's reactivity.

Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of

saturated aqueous NH₄Cl solution while the flask is still at low temperature.

Workup: Allow the mixture to warm to room temperature. Transfer the contents to a

separatory funnel, add water, and extract with an organic solvent (e.g., ethyl acetate or

diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous magnesium

sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification: Purify the crude product by flash column chromatography.

Protocol 2: Wittig Reaction Using LiHMDS
This protocol describes the formation of a non-stabilized ylide from a phosphonium salt,

followed by its reaction with an aldehyde to form an alkene.

Materials:

Oven-dried, two-neck round-bottom flask with a magnetic stir bar, rubber septum, and a

nitrogen/argon inlet.

Anhydrous tetrahydrofuran (THF).

Alkyltriphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.0 equiv).

LiHMDS solution (1.0 M in THF) (1.0 equiv).

Aldehyde substrate (1.0 equiv).

Methodology:

Setup: Place the phosphonium salt in the flame-dried flask under an inert atmosphere.
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Suspension: Add anhydrous THF to create a suspension (typically 0.2-0.5 M).

Ylide Formation: Cool the suspension to 0 °C in an ice-water bath. Add LiHMDS solution (1.0

equiv) dropwise via syringe.[4] A distinct color change (often to bright yellow or orange)

indicates the formation of the ylide. Stir the mixture at 0 °C for 30-60 minutes.

Aldehyde Addition: Add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise to

the ylide solution at 0 °C.

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC

analysis indicates complete consumption of the aldehyde.

Workup: Quench the reaction with water. Extract the mixture with diethyl ether or ethyl

acetate. The byproduct, triphenylphosphine oxide, can often be partially removed by

precipitation from a nonpolar solvent mixture (e.g., hexanes/ether) or by column

chromatography.

Purification: Concentrate the organic extracts and purify the resulting alkene by flash column

chromatography.

Visualizing Experimental and Mechanistic Pathways
General Experimental Workflow for LiHMDS Reactions
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Mechanism: Kinetic Deprotonation of 2-Methylcyclohexanone
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [LiHMDS: A Technical Guide to Physical Properties and
Synthetic Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8783099#lihmds-physical-and-chemical-properties-
for-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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